Product packaging for Guaiacol(Cat. No.:CAS No. 8021-39-4)

Guaiacol

Cat. No.: B050105
CAS No.: 8021-39-4
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound and a valuable building block in research. It is a key intermediate in the synthesis of vanillin and other flavor and fragrance compounds, allowing for the study of novel production methods and aroma profiles. In pharmaceutical research, this compound serves as a precursor for various expectorants and antiseptic agents, enabling investigations into new therapeutic pathways. Its mechanism of action is often attributed to its phenolic structure, which confers antioxidant and mild antimicrobial properties. Researchers also utilize this compound in plant biology studies, as it is involved in lignin biosynthesis and can be used as a substrate for peroxidase enzymes, making it essential for understanding plant defense mechanisms and wood formation processes. This reagent is presented as a high-purity material to ensure consistency and reliability in experimental outcomes across synthetic organic chemistry, biochemistry, and analytical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B050105 Guaiacol CAS No. 8021-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS No.

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Biosynthesis and Biogenesis of Guaiacol in Biological Systems

Natural Occurrence and Sources in Biological Contexts

Guaiacol (B22219) is widely distributed in nature and is a common product of the pyrolysis of wood. wikipedia.org It is found in wood smoke, which contributes to the flavor of smoked foods, whiskey, and roasted coffee. wikipedia.orghermitageoils.com The compound is also present in the essential oils of various plants, including celery seeds, tobacco leaves, orange leaves, and lemon peels. wikipedia.org

Lignin (B12514952) Depolymerization and Degradation Pathways

Lignin, a complex polymer of aromatic subunits, is a primary source of this compound in the environment. The pyrolysis of lignin, particularly from gymnosperms, results in the release of this compound through the removal of the propenyl group from coniferyl alcohol, a primary building block of lignin. wikipedia.org Lignins with a high guaiacyl (G) content are characteristic of softwoods. In contrast, lignins from angiosperms have a high syringyl (S) content and yield syringol upon pyrolysis. wikipedia.org

Recent research has focused on controlled methods for lignin depolymerization to selectively produce valuable chemicals, including this compound. Reductive catalytic fractionation (RCF) is a "lignin-first" approach that can yield significant amounts of propyl this compound from pine wood. rsc.org Additionally, base-catalyzed depolymerization of kraft lignin under mild conditions has been shown to produce a mixture of phenolic compounds, with this compound and vanillin (B372448) being the main products. lu.se

Table 1: this compound Production from Lignin Depolymerization

Lignin Source Depolymerization Method Key this compound-related Products Reference
Pine Wood Reductive Catalytic Fractionation (RCF) with Pd/ACC Propyl this compound rsc.org
Kraft Lignin Base-catalyzed depolymerization This compound, Vanillin lu.se
Spruce Tree Lignin Lignin-first strategy 4-propanol-tethered this compound nih.gov

Microbial Bioproduction from Precursors

A variety of microorganisms are capable of producing this compound from aromatic precursors. This bioproduction is often associated with the metabolism of phenolic compounds derived from plant matter. For instance, thermophilic acidophilic bacteria of the genus Alicyclobacillus, known to spoil fruit juices, can produce this compound from precursors such as vanillin and vanillic acid. nih.govnih.gov

Several bacterial and yeast strains isolated from cork samples have also demonstrated the ability to produce this compound from vanillic acid. oup.com Notably, strains of Bacillus subtilis and Streptomyces were identified as this compound producers. oup.com The gut bacterium Pantoea agglomerans (formerly Enterobacter agglomerans), found in desert locusts (Schistocerca gregaria), produces this compound through the breakdown of plant material, and it functions as a component of the pheromones that induce swarming. wikipedia.org

Table 2: Microbial Production of this compound from Various Precursors

Microorganism Precursor(s) Reference
Alicyclobacillus acidoterrestris Vanillin, Vanillic acid nih.govnih.gov
Bacillus subtilis Vanillic acid oup.com
Streptomyces sp. Vanillic acid oup.com
Pantoea agglomerans Plant material (Lignin breakdown) wikipedia.org

Role as a Plant Metabolite

In plants, this compound is a metabolite linked to the synthesis and structure of lignin, a crucial component of the plant cell wall that provides structural integrity. wisdomlib.org this compound peroxidases, a class of enzymes found in plants, utilize phenolic compounds like this compound as building blocks for the polymerization of lignans (B1203133) and lignins. wisdomlib.orgnih.gov

Beyond its structural role, this compound is also involved in plant defense mechanisms. As a phenolic compound, it can exhibit antioxidant and antimicrobial properties. nih.govpatsnap.com For example, this compound has been shown to have fungicidal activity against Fusarium graminearum, a fungal pathogen of wheat, by inhibiting its growth and the production of mycotoxins. nih.gov The activity of this compound peroxidase is often considered a marker for stress in plants, as its levels can increase in response to various environmental pollutants and biotic stresses. nih.gov

Enzymatic Pathways and Molecular Mechanisms in this compound Biogenesis

The biosynthesis of this compound in microorganisms typically involves the enzymatic conversion of related phenolic acids. The metabolic pathway often proceeds through the non-oxidative decarboxylation of vanillic acid. nih.govoup.com

In Alicyclobacillus acidoterrestris, the conversion of vanillin to this compound involves a two-step process. First, vanillin is oxidized to vanillic acid by an NAD(P)+-dependent vanillin dehydrogenase. Subsequently, vanillic acid undergoes a non-oxidative decarboxylation to yield this compound, a reaction catalyzed by vanillic acid decarboxylase. nih.govresearchgate.net This decarboxylase is noted to be oxygen-insensitive and does not require pyridine (B92270) nucleotides. nih.gov

Similarly, in various Bacillus and Streptomyces species, the production of this compound is attributed to the action of a vanillate (B8668496) decarboxylase enzymatic complex. oup.com The genes encoding this complex have been identified and characterized in some Streptomyces strains. oup.com

In some rhodococci and related bacteria, the catabolism of this compound itself is initiated by a cytochrome P450 enzyme, GcoA, which catalyzes the O-demethylation of this compound to catechol. pnas.org While this is a degradation pathway, it highlights the enzymatic machinery present in microorganisms for transforming this compound and related aromatic compounds.

Table 3: Key Enzymes in this compound Biogenesis

Enzyme Reaction Organism(s) Reference
Vanillin Dehydrogenase Vanillin → Vanillic Acid Alicyclobacillus acidoterrestris nih.govresearchgate.net
Vanillic Acid Decarboxylase Vanillic Acid → this compound Alicyclobacillus acidoterrestris, Streptomyces sp. nih.govoup.com
This compound Peroxidase Polymerization of phenolic compounds Plants wisdomlib.orgnih.gov

Advanced Synthetic Methodologies of Guaiacol and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical reactions with enzymatic catalysis, offering a route to potentially greener and more selective processes. While direct chemo-enzymatic synthesis of guaiacol (B22219) itself is not extensively detailed in the provided search results, enzymatic transformations of this compound and its related compounds are relevant to this area. For instance, microbial/enzymatic bioconversion of vinylphenols, including 4-vinylthis compound, has been explored for synthesizing flavor compounds like vanillin (B372448), 4-ethylthis compound, and 4-ethylphenol (B45693) researchgate.net. This highlights the potential of enzymatic routes for producing this compound derivatives.

Sustainable and Bio-based Synthesis Routes for this compound and its Analogues

The shift towards bio-based chemistry is a significant trend in the chemical industry, aiming to minimize environmental impacts mdpi.comresearchgate.net. This compound, often derived from lignin (B12514952), is a key bio-based building block nih.govacs.org.

4-Vinylthis compound (4VG), also known as 2-methoxy-4-vinylphenol (B128420) or 4-hydroxy-3-methoxystyrene, is a crucial bio-based monomer that can be obtained from natural ferulic acid via decarboxylation mdpi.comacs.orgnih.gov. It possesses four reactive sites: the methoxy (B1213986) group, the phenol (B47542) group, the aromatic ring, and the vinyl group, making it a versatile substitute for petro-based monomers like styrene (B11656) in radical polymerization mdpi.comresearchgate.net.

Researchers have successfully synthesized a platform of nine protected 4VG monomers by esterification or alkylation of the phenol function mdpi.com. These derivatives can be homopolymerized to produce bio-based polymers with glass transition temperatures (Tg) ranging from 5 °C to 117 °C, depending on the length of the alkyl ester or ether group mdpi.comresearchgate.net.

Monomer TypeDerivatization MethodExample DerivativeTg Range of Homopolymers
4-Vinylthis compoundEsterificationAcetyl-protected 4VG5 °C to 117 °C mdpi.comresearchgate.net
4-Vinylthis compoundAlkylationSilyl-protected 4VG5 °C to 117 °C mdpi.comresearchgate.net

An epoxy derivative of 4-vinylthis compound (4VGEP) has also been utilized for the synthesis of well-defined, bio-based styrene-type polymers and block copolymers researchgate.netrsc.org.

This compound and its derivatives are increasingly used to synthesize bio-based polymer precursors, offering sustainable alternatives to traditional petroleum-derived compounds. Bisthis compound F diisocyanate (BGI) is a notable example, synthesized from lignocellulosic raw materials like this compound and vanillyl alcohol through phosgene-free routes researchgate.netrsc.orgrsc.org.

The synthesis of BGI typically involves a three-step process from bisthis compound F (BGF):

Williamson-type alkylation of BGF. This step can be performed under solvent-free mechanochemical conditions to enhance sustainability researchgate.netrsc.org.

Base-promoted Smiles rearrangement of bis O-alkylated BGF to yield bisthis compound F diamine (BGA) researchgate.netrsc.org. Thermal processing can achieve BGA yields of approximately 70%, while microwave activation offers a faster, albeit sometimes lower-yielding (32%), alternative researchgate.netrsc.org.

Diisocyanate synthesis from BGA using a phosgene-free protocol, often involving di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at room temperature researchgate.netrsc.orgrsc.org.

This process provides a bio-based aromatic diisocyanate that can serve as a surrogate for petrochemical-based methylene (B1212753) diphenyl diisocyanate (MDI) in polyurethane synthesis, with a reported bio-based content of 88% researchgate.netrsc.orgrsc.orgmdpi.com.

The biocatalytic one-pot synthesis of industrial chemicals from lignin-derived feedstocks like this compound represents a significant advancement in green chemistry. Adipic acid, a crucial monomer for nylon-6,6, is traditionally produced through environmentally damaging processes involving fossil feedstocks and the release of nitrous oxide, a potent greenhouse gas nih.govnih.govresearchgate.netacs.orgresearchgate.net.

Recent research has demonstrated the first one-pot synthesis of adipic acid from this compound using genetically engineered whole-cells of Escherichia coli nih.govnih.govresearchgate.netacs.orgresearchgate.netfigshare.com. This mild, efficient reaction requires no additional additives or reagents and produces no byproducts nih.govnih.govresearchgate.netfigshare.com. Engineered E. coli strains, by introducing genes like gcoAB, catA, and bcER, have achieved adipic acid titers of up to 670 mg/L in one-pot biotransformation from this compound researchgate.net.

Industrial ChemicalPrecursorBiocatalyst/MethodTiter/Yield
Adipic AcidThis compoundEngineered Escherichia coli670 mg/L researchgate.net

This compound is a valuable natural phenol source for synthesizing bio-based benzoxazine (B1645224) resins, which are a new class of thermosetting resins known for their excellent thermal stability, mechanical performance, and low surface free energy cnrs.frnih.gov. These resins are typically synthesized via the Mannich condensation of a phenolic compound, an aldehyde, and an amine cnrs.frnih.gov.

A novel fully bio-based tri-furan functional bis-benzoxazine resin has been synthesized using this compound, furfural, furfurylamine (B118560), and paraformaldehyde through a two-step reaction cnrs.fr. Another bio-based benzoxazine monomer derived from this compound and furfurylamine has also been investigated cnrs.frnih.govresearchgate.net. The synthesis conditions for this compound-furfuramine benzoxazine resin (GFZ) have been optimized, with a reaction molar ratio of this compound, furfuramine, and polyformaldehyde at 1:1:4 yielding the highest synthetic efficiency nih.govresearchgate.net.

These this compound-based benzoxazine resins exhibit promising properties. For instance, the polybenzoxazine derived from the tri-furan functional bis-benzoxazine showed excellent thermal stability with a glass transition temperature (Tg) of 290 °C and a temperature at 10% weight loss (Td10) of 375 °C in a nitrogen atmosphere cnrs.fr. Blending GFZ with bisphenol A-aniline oxazine (B8389632) resin (BAZ) has shown improved mechanical properties, with a 10% GFZ content significantly enhancing the storage modulus and impact strength of the copolymer resin nih.govresearchgate.net.

Resin TypeKey Bio-based PrecursorsThermal Properties (Example)
Tri-furan functional bis-benzoxazineThis compound, Furfural, FurfurylamineTg: 290 °C, Td10: 375 °C (in N2) cnrs.fr
This compound-furfuramine benzoxazine (GFZ)This compound, FurfuramineImproved toughness and storage modulus when blended with BAZ nih.govresearchgate.net

Catalytic Synthesis Routes and Mechanisms

Catalytic synthesis plays a crucial role in the production of this compound and its transformation into other valuable compounds. Understanding the mechanisms of catalytic reactions, particularly hydrodeoxygenation (HDO), is essential for upgrading bio-oils by removing excess oxygen frontiersin.orgcardiff.ac.ukresearchgate.net.

This compound hydrodeoxygenation can proceed through multiple pathways to form products such as anisole (B1667542), phenol, and catechol frontiersin.orgcardiff.ac.ukresearchgate.net. The main pathways include dehydroxylation (Caryl−OH bond scission), demethylation (Calkyl–O bond scission), and demethoxylation (Caryl−OCH3 bond scission) frontiersin.orgcardiff.ac.ukresearchgate.net.

Detailed studies using density functional theory calculations on various transition metal (TM) catalysts have elucidated preferred reaction pathways:

Ni (111) and Co (0001) : Preferable Caryl−O bond scission frontiersin.orgcardiff.ac.ukresearchgate.net.

Fe (110) : Caryl–OH bond scission is the most likely pathway frontiersin.orgcardiff.ac.ukresearchgate.net.

The demethylation pathway, which converts this compound into catechol and methane, is often the most accessible mechanism on catalysts like Co, Ni, Cu, Pd, and Pt, following the route: this compound → catechol → phenol → benzene (B151609) frontiersin.orgcardiff.ac.uk. In contrast, Fe (110) tends to favor anisole production through dehydroxylation: this compound → anisole → benzene frontiersin.orgcardiff.ac.uk.

CatalystPreferred this compound HDO Pathway (Initial Step)Primary Product
Ni (111)Caryl−O bond scission (Demethylation)Catechol frontiersin.orgcardiff.ac.uk
Co (0001)Caryl−O bond scission (Demethylation)Catechol frontiersin.orgcardiff.ac.uk
Fe (110)Caryl–OH bond scission (Dehydroxylation)Anisole frontiersin.orgcardiff.ac.uk

Catalysts like calcined hydrotalcite (CHT) have also been identified as active, selective, and reusable for synthesizing guaifenesin (B1672422) from this compound and glycidol, with the reaction mechanism involving both acidic and basic sites researchgate.net.

Mechanistic Studies of Guaiacol S Biological Activities

Expectorant Mechanism in Respiratory Systems

Guaiacol (B22219) and its derivatives, such as guaifenesin (B1672422), are well-known for their expectorant actions, which primarily involve modifying respiratory tract fluid and mucus properties to facilitate their clearance.

Stimulation of Respiratory Tract Fluid Secretion

This compound functions as an expectorant by stimulating the secretory glands within the respiratory tract, leading to an increased production of thinner, more fluid secretions fishersci.ieuni.lunih.gov. This effect is largely attributed to a neurogenic mechanism, specifically the irritation of gastric vagal receptors uni.luuni.luguidetopharmacology.org. This irritation triggers cholinergic parasympathetic reflexes, which in turn stimulate the submucosal glands in the respiratory tract to release a less viscous mucus mixture, a process often referred to as the gastro-pulmonary reflex uni.luuni.luguidetopharmacology.org. While the primary mechanism is believed to be reflex-mediated, some in vitro studies suggest that this compound may also exert direct effects on the respiratory epithelium to increase secretions guidetopharmacology.org.

Reduction of Mucus Viscosity and Facilitation of Mucociliary Clearance

A key aspect of this compound's expectorant action is its ability to reduce the viscosity of mucus, thereby making it easier to expel fishersci.ieuni.luguidetopharmacology.org. This reduction in viscosity is achieved by increasing the hydration of mucus, as this compound attracts water molecules into the mucus, rendering it less tenacious. The combined effect of reduced viscosity and increased hydration significantly facilitates mucociliary clearance, the process by which tiny hair-like structures called cilia transport mucus out of the bronchi and trachea fishersci.ieuni.luguidetopharmacology.org. Furthermore, this compound has been shown to directly accelerate mucus excretion by promoting the movement of respiratory mucosal cilia fishersci.ie. Studies on guaifenesin, a derivative of this compound, have demonstrated its capacity to reduce sputum surface tension and viscosity, alongside an increase in mucociliary clearance rates.

Enzyme Modulation and Inhibition Profiles

Beyond its expectorant role, this compound exhibits modulatory and inhibitory effects on various enzymes, including carbonic anhydrase II and glycogen (B147801) synthase.

Carbonic Anhydrase II (CA II) Inhibition Mechanisms

This compound has been identified as an effective inhibitor of several human carbonic anhydrase (hCA) isoenzymes, including hCA I, II, IX, and XII. Specifically for human Carbonic Anhydrase II (hCA II), this compound demonstrates inhibitory activity with inhibition constant (Ki) values in the low micromolar range, typically between 2.20 and 8.51 µM.

The mechanism by which phenolic compounds, such as this compound, inhibit CAs differs from that of classical sulfonamide inhibitors, which typically coordinate directly with the catalytic zinc ion in the enzyme's active site. Instead, this compound's inhibitory action involves its hydroxyl (-OH) moiety being anchored to the fourth ligand of the zinc ion through a hydrogen bond. Additionally, the aromatic ring of this compound is positioned within a hydrophobic pocket of the active site, contributing to the stabilization of the enzyme-inhibitor complex. This binding mode, which does not involve direct coordination to the zinc ion, distinguishes this compound's mechanism from many other CA inhibitors.

Table 1: Inhibition Constants (Ki) of this compound against Human Carbonic Anhydrase Isoenzymes

Enzyme IsozymeKi Range (µM)
hCA I5.95–10.81
hCA II2.20–8.51
hCA IX6.58–9.83
hCA XII6.58–9.83

Note: Data for hCA I, IX, and XII are from a study that included this compound and other phenolic derivatives.

Glycogen Synthase (GYS) Activity Inhibition

This compound has been shown to inhibit the activity of glycogen synthase (GYS), specifically both glycogen synthase 1 (GYS1) and glycogen synthase 2 (GYS2). It effectively reduces both the basal and glucose 6-phosphate (G6P)-stimulated activity of GYS1.

The primary mechanism of GYS inhibition by this compound involves competitive interference with the binding of UDP-glucose (UDPG), which is the substrate for GYS. Studies using purified recombinant GYS1 in the absence of kinases demonstrated competitive inhibition, supporting the hypothesis that this compound directly competes with UDPG for the enzyme's active site. However, when tested in cell lysates, this compound exhibited a mixed inhibition model for GYS1, suggesting that both competitive and noncompetitive inhibitory mechanisms might be at play within a cellular context. This inhibition ultimately leads to a decrease in cellular glycogen content.

Modulation of Glycogen Synthase 1 (GYS1) Phosphorylation

In addition to directly inhibiting GYS activity, this compound influences GYS1 through its phosphorylation status. This compound treatment has been observed to increase the phosphorylation of GYS1 (p-GYS1). This phosphorylation is significant because it typically leads to the inactivation of the enzyme. Research conducted in muscle extracts from wild-type mice treated with this compound demonstrated a significant increase in the ratio of phosphorylated GYS1 to total GYS1, indicating an enhanced inhibitory phosphorylation of the enzyme. Furthermore, this compound has been found to increase the phosphorylation of AMP-dependent protein kinase (AMPK), an enzyme recognized as a master activator of catabolism. The increased AMPK phosphorylation may contribute to the observed GYS1 phosphorylation and subsequent inhibition of glycogen synthesis.

Activation of AMP-Dependent Protein Kinase (AMPK) Phosphorylation

This compound has been observed to increase the phosphorylation of AMP-dependent protein kinase (AMPK) scentspiracy.comfishersci.co.ukmpg.de. AMPK is a highly conserved master regulator of metabolism that responds to cellular energy stress, typically activated by increases in the AMP:ATP and ADP:ATP ratios nih.govresearchgate.net. Its activation involves the phosphorylation of threonine 172 (Thr172) within the activation loop of the AMPKα catalytic subunit nih.govresearchgate.netcdutcm.edu.cn. Upstream kinases, such as liver kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase β (CaMKKβ), are primarily responsible for this phosphorylation nih.govresearchgate.netcdutcm.edu.cn.

Studies have shown that this compound treatment leads to increased phosphorylation of AMPKα at Thr172, indicating its activation mpg.de. Total AMPKα protein levels were not significantly affected by this compound treatment mpg.de. This activation of AMPK by this compound is consistent with a catabolic shift in cell metabolism scentspiracy.com. Furthermore, this compound has been found to increase the phosphorylation of glycogen synthase 1 (GYS1), an allosteric enzyme whose activity can be inactivated by phosphorylation of its serine residues scentspiracy.com. This this compound-associated GYS1 phosphorylation is considered part of a broader catabolic stimulation scentspiracy.com. This compound treatment also resulted in a significant decrease in adenosine (B11128) levels in muscle extracts, suggesting a global energetic deficit that might be compensated by the attenuation of glycogen synthesis via GYS1 scentspiracy.commpg.de.

The specific data on AMPKα (Thr172) phosphorylation and adenosine levels are summarized in the table below, based on studies in muscle extracts:

ParameterControl (WT)This compound-Treated (WT)Control (GBE1ys/ys)This compound-Treated (GBE1ys/ys)Statistical Significance (P-value)
AMPKα (Thr172) Phosphorylation (Relative)BaselineIncreasedBaselineIncreasedNot explicitly quantified, but indicated as increased mpg.de
Adenosine LevelsBaselineDecreasedBaselineDecreasedP < 0.02 (WT), P < 0.03 (GBE1ys/ys) scentspiracy.commpg.de

Note: Data for AMPKα (Thr172) phosphorylation are qualitative (increased) as specific numerical values for relative phosphorylation were not provided in the snippets, but the effect is clearly stated mpg.de. Adenosine levels are reported as significantly decreased.

Investigation of Potential Anti-tumor Properties

This compound, as a phenolic compound, has been recognized for its potential anti-tumor properties, alongside its antioxidant and anti-inflammatory activities metabolomicsworkbench.orgfishersci.se. Research into its therapeutic potential in oncology is ongoing, with early findings showing promise drugbank.com.

One area of investigation involves the biotransformation of this compound. For instance, the dimerization of this compound using a peroxidase enzyme has resulted in O-para dehydrothis compound, which demonstrated in vitro cytotoxic activity against breast cancer cell lines, specifically T47D and MCF7 cells metabolomicsworkbench.org.

Furthermore, related compounds and metabolites have shown significant anti-cancer effects. 4-Vinylthis compound, a metabolite of ferulic acid (which can be biotransformed by human intestinal microflora and probiotics), has exhibited potent anti-proliferative activities fishersci.figuidetopharmacology.org. Studies on human colorectal cancer (CRC) cell lines, HCT-116 (chemotherapy-sensitive) and HT-29 (chemo-resistant), revealed that 4-vinylthis compound had stronger effects than its parent compound, ferulic acid fishersci.figuidetopharmacology.org.

The anti-proliferative effects of 4-vinylthis compound are dose- and time-dependent, mediated by cell cycle arrest at the G1 phase and the induction of apoptosis fishersci.figuidetopharmacology.org. For example, at a concentration of 1.0 mM, 4-vinylthis compound inhibited cancer cell growth by 50.0 ± 3.4% in HCT-116 cells and 85.9 ± 3.9% in HT-29 cells guidetopharmacology.org. Its IC₅₀ value on HT-29 cells was 350 µM, which is 3.7-fold stronger than that of ferulic acid (1.3 mM) fishersci.figuidetopharmacology.org.

The following table summarizes the anti-proliferative effects of ferulic acid and 4-vinylthis compound on colorectal cancer cell lines:

CompoundCell LineConcentration (mM)Growth Inhibition (%) (48h)IC₅₀ (mM)
Ferulic acidHCT-1161.038.4 ± 3.7 guidetopharmacology.org~1.3 guidetopharmacology.org
Ferulic acidHT-291.0No significant effect guidetopharmacology.org~1.3 guidetopharmacology.org
4-Vinylthis compoundHCT-1161.050.0 ± 3.4 guidetopharmacology.org1.0 guidetopharmacology.org
4-Vinylthis compoundHT-291.085.9 ± 3.9 guidetopharmacology.org0.35 fishersci.figuidetopharmacology.org

Eugenol (B1671780), another compound described as an allyl chain-substituted this compound, has also been widely studied for its anti-cancer activities. Eugenol has been shown to induce cytotoxicity, inhibit cell cycle phases, and promote programmed cell death (apoptosis) and autophagy in various cancer cell lines. Its molecular mechanisms of action vary depending on the cancer type, dose, and treatment duration, and include apoptosis induction, cell cycle arrest, reduction of angiogenesis, and inhibition of cellular invasion and metastasis.

Metabolic Pathways and Biodegradation of Guaiacol

Microbial Degradation Pathways

O-Demethylation to Catechol as a Key Initial Step

The O-demethylation of guaiacol (B22219) to catechol (1,2-benzenediol) is consistently identified as a crucial initial step in its microbial degradation pnas.orgresearchgate.netkjom.orgnih.govnih.govasm.orgnih.govrsc.orgmdpi.comchemrxiv.orgresearchgate.netdocsdrive.com. This reaction involves the removal of the O-methyl group, typically producing formaldehyde (B43269) as a byproduct researchgate.netasm.orgnih.govresearchgate.net. This conversion is essential as catechol serves as a central intermediate for subsequent ring-cleavage pathways pnas.orgnih.govrsc.org. The O-demethylation of this compound can occur through various mechanisms, including direct demethylation or via a dehydrogenation pathway followed by carbon loss and re-hydrogenation mdpi.com.

Several enzymatic systems are involved in the O-demethylation of this compound. Cytochrome P450 monooxygenases (CYP) are prominent in this process, catalyzing the oxidative demethylation of O-methoxy-aryl groups in this compound and other O-methylated lignin-derived compounds pnas.orgresearchgate.netnih.govnih.govrsc.orgacs.orgresearchgate.net. These enzymes typically require redox partners, such as ferredoxin and ferredoxin reductase, to transfer electrons for the catalytic reaction researchgate.netnih.gov.

A well-characterized system is the this compound O-demethylase System, often denoted as GcoAB, comprising a cytochrome P450 protein (GcoA) and a three-domain reductase (GcoB) nih.govacs.org. For example, GcoA from Amycolatopsis sp. ATCC 39116, along with its cognate reductase GcoB, efficiently transforms this compound to catechol pnas.orgacs.org. Similarly, in Rhodococcus opacus PD630, the genes gcoAR and gcoBR encode a cytochrome P450 and its partner protein, respectively, which are key for this compound degradation asm.orgnih.govresearchgate.net. In vitro assays with GcoA from R. opacus PD630 demonstrated its ability to convert this compound to catechol with formaldehyde production, exhibiting optimal activity at 30°C and pH 8.5, with K and K values of 0.126 ± 0.04 mM and 31.30 ± 4.77 s⁻¹, respectively nih.gov.

Other enzymatic systems, such as Rieske-type non-heme iron monooxygenases, have also been identified, with GdmA from Novosphingobium aromaticivorans being an example that, along with its reductase GdmB, catalyzes this compound O-demethylation osti.gov.

Catabolism by Specific Bacterial Strains (e.g., Bacillus subtilis, Streptomyces spp., Rhodococcus opacus, Acinetobacter junii)

A diverse array of bacterial strains exhibits the capacity to catabolize this compound, often as a sole carbon and energy source. These include:

Bacillus subtilis : Strains of Bacillus subtilis, such as B. subtilis ATCC 6051, are capable of degrading vanillic acid to produce this compound via non-oxidative decarboxylation, and subsequently, can also degrade this compound itself neptjournal.comoup.comoup.comnih.govresearchgate.netnih.gov. A dye-decolorizing peroxidase (BsDyP) from Bacillus subtilis SCK6 has been shown to oxidize this compound mdpi.comnih.gov.

Streptomyces spp. : Various Streptomyces strains, including Streptomyces sp. A3, A5, and A13, are known to produce this compound from vanillic acid and are also involved in its degradation oup.comoup.comnih.govnih.gov.

Rhodococcus opacus : Rhodococcus opacus PD630 is a notable strain that efficiently utilizes methoxy-containing lignin-derived aromatics, including this compound, as a sole carbon source asm.orgresearchgate.netnih.govwustl.edunih.gov. Its ability to metabolize this compound is linked to the gcoAR and gcoBR genes asm.orgnih.gov. Other Rhodococcus strains, such as Rhodococcus rhodochrous EP4 and Rhodococcus jostii RHA1, also grow efficiently on this compound, initiating catabolism with a cytochrome P450 from the Cyp255A2 family pnas.org. R. rhodochrous has been shown to demethylate this compound nih.gov.

Acinetobacter junii : Acinetobacter junii strain 5ga is capable of using this compound as its sole carbon and energy source and can initiate the metabolism of specific chlorinated guaiacols (e.g., 4- and 5-chlorothis compound, 4,5-dichlorothis compound) by O-demethylation to their respective chlorocatechols researchgate.netros.edu.plresearchgate.netfrontiersin.orgbioline.org.br. However, substitution at the 6-position of the aromatic ring (e.g., 6-chlorothis compound) can prevent its metabolism by this strain researchgate.netros.edu.pl.

Other Strains : Other bacteria like Pseudomonas putida have been engineered to metabolize this compound, often by heterologously expressing this compound demethylation systems pnas.orgresearchgate.netnih.gov. Acetobacterium woodii is an anaerobic bacterium capable of demethylating this compound to catechol, utilizing the released methyl group as a carbon source for growth to produce catechol and acetate (B1210297) docsdrive.com.

Subsequent Degradation of Catechol via Meta- or Ortho-Cleavage Pathways to TCA Cycle Intermediates

Once this compound is O-demethylated to catechol, this central intermediate is further degraded via one of two major ring-cleavage pathways: the meta-cleavage pathway or the ortho-cleavage pathway (also known as the β-ketoadipate pathway) pnas.orgresearchgate.netkjom.orgasm.orgresearchgate.netrsc.orgacademicjournals.orgnih.govnih.govjmb.or.krasm.orgresearchgate.net.

Ortho-Cleavage Pathway : In this pathway, the catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, yielding cis,cis-muconate (B1241781) rsc.orgnih.gov. This intermediate is then further metabolized through a series of reactions that lead to the formation of tricarboxylic acid (TCA) cycle intermediates such as succinate (B1194679) and acetyl-CoA asm.orgresearchgate.netrsc.orgacademicjournals.org. For instance, Rhodococcus rhodochrous 116 catabolizes the resulting catechol via ortho-cleavage and presumably the β-ketoadipate pathway pnas.org.

Meta-Cleavage Pathway : In contrast, the meta-cleavage pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase nih.govjmb.or.kr. This pathway also leads to the production of TCA cycle intermediates, typically pyruvate (B1213749) and acetyl-CoA pnas.org. For example, in Rhodococcus jostii RHA1, the aph genes encode a meta-cleavage pathway responsible for 4-alkylphenol catabolism, which can also be involved in this compound metabolism depending on the substitution pattern pnas.org.

These pathways ensure that the carbon skeleton of this compound, after ring cleavage, is funneled into central metabolism for energy production and biosynthesis rsc.orgacademicjournals.org.

Bioconversion to Muconic Acid

Beyond complete degradation to TCA cycle intermediates, this compound can also be bioconverted into specific high-value products. One notable example is the bioconversion of this compound to cis,cis-muconic acid (c,c-MA) researchgate.net. This process has been achieved using engineered bacterial strains, such as Pseudomonas putida, which contain cytochrome P450 and ferredoxin reductase for this compound assimilation and have deletions in native catBC genes to ensure muconic acid accumulation researchgate.net. The demethylation of this compound is the first step in pathways leading to cis,cis-muconic acid or adipate (B1204190) researchgate.net.

Mammalian Metabolism Pathways

Information regarding the detailed mammalian metabolism pathways of this compound is not extensively covered in the provided search results. While some general diagrams indicate that aromatic compounds like this compound can have intermediates found in animals, specific enzymatic systems or detailed metabolic routes for this compound in mammalian systems are not elaborated upon researchgate.net.

Environmental Fate and Atmospheric Chemistry of Guaiacol

Atmospheric Distribution and Volatility Characterization

Guaiacol (B22219) (2-methoxyphenol) is primarily distributed in the atmospheric gaseous phase due to its inherent volatility uantwerpen.beresearchgate.netcopernicus.org. This high volatility is supported by its relatively high vapor pressure, reported as 0.103 mm Hg at 25 °C nih.gov or 0.11 mm Hg at 25 °C chemicalbook.comscbt.comtechnopharmchem.comsigmaaldrich.com. Despite its predominant gas-phase distribution, studies have indicated that this compound and its analogs can exhibit higher concentrations in fog water than predicted by their vapor pressures, suggesting the involvement of dissolved fog-borne chemicals in their solubilization uantwerpen.be. For instance, measurements in winter fog water from California's Central Valley showed enrichment of methoxyphenols, including this compound, 3 to 4 times higher than calculated from Henry's law uantwerpen.be. The total methoxyphenol concentration in fog water was observed to be in the micromolar range, reaching up to 10 µmol L⁻¹ for this compound and syringol combined uantwerpen.be.

Table 1: Physical Properties and Atmospheric Distribution Characteristics of this compound

PropertyValueSource
Chemical Name2-methoxyphenol uantwerpen.be
Vapor Pressure (at 25 °C)0.103 mm Hg / 0.11 mm Hg nih.govchemicalbook.comscbt.comtechnopharmchem.comsigmaaldrich.com
Primary Atmospheric PhaseGaseous uantwerpen.beresearchgate.netcopernicus.org
Water Solubility (at 25 °C)18,700 mg/L (17 g/L at 15 °C) nih.govchemicalbook.com
Henry's Law Enrichment in Fog Water3 to 4 times higher than calculated uantwerpen.be

Atmospheric Processing and Aging Mechanisms

This compound undergoes significant atmospheric processing through both gas-phase and aqueous-phase reactions uantwerpen.beresearchgate.netcopernicus.org. The primary degradation pathway for vapor-phase this compound in the atmosphere involves reactions with photochemically-produced hydroxyl radicals (•OH) nih.gov. The estimated half-life for this reaction in air is approximately 13 hours nih.gov. In the gas phase, the reaction with •OH can initiate either by hydrogen abstraction from the hydroxyl group, leading to the formation of a phenoxy radical, or by •OH addition to the aromatic ring, resulting in an organic peroxy radical nih.gov. Subsequent reactions can involve hydroxylation, isomerization, epoxide formation, fragmentation (ring-opening reactions), and/or loss of a methoxy (B1213986) group nih.gov.

Beyond gas-phase reactions, aqueous-phase reactions play a crucial role in the atmospheric aging of this compound and the formation of secondary organic aerosol (SOA) uantwerpen.beresearchgate.netcopernicus.org. This compound and syringol have been found to be more reactive towards aqueous oxidation compared to their substituted analogs uantwerpen.be.

Secondary Organic Aerosol (SOA) Formation from this compound

This compound is a significant precursor to secondary organic aerosol (SOA) in the atmosphere uantwerpen.beresearchgate.netcopernicus.org. Under low-NOx conditions, gas-phase •OH photooxidation of this compound can lead to substantial SOA formation, with average mass yields ranging from 44% to 50% nih.gov. The initial concentration of this compound significantly influences the mass yield of gas-phase SOA, with higher initial concentrations leading to higher yields nih.gov.

Aqueous-phase reactions are also critical for SOA formation from this compound uantwerpen.beresearchgate.netcopernicus.org. Studies have shown that aqueous-phase photooxidation of this compound, particularly in the presence of hydrogen peroxide, can produce ring-retaining aromatic oxidized products, including dimers and oligomers, via phenoxy radical reactions uantwerpen.be. Oligomerization in this compound aqueous SOA (aqSOA) appears to primarily occur through C-C coupling rather than C-O coupling nih.gov. The maximal SOA yield from this compound under illumination at 80% relative humidity has been reported as 42% nih.govacs.org.

Aqueous-Phase Nitration Pathways and Products in Atmospheric Waters

Aqueous-phase nitration is a critical pathway for the transformation of this compound in atmospheric waters, leading to the formation of various nitrated products.

The main products identified from the aqueous-phase photonitration of this compound are 4-nitrothis compound (4NG), 6-nitrothis compound (6NG), and 4,6-dinitrothis compound (4,6DNG) uantwerpen.beresearchgate.netcopernicus.org. These nitroguaiacols have been unambiguously identified in ambient aerosols, specifically in winter PM10 aerosols from Ljubljana, Slovenia, using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MS/MS) uantwerpen.beresearchgate.netcopernicus.org. While 4NG and 4,6DNG preferentially remain in the gaseous phase, minor 5-nitrothis compound (5NG) has been found to be strongly enriched in the particulate phase nih.govacs.org.

Aqueous-phase photonitration experiments involving this compound have been conducted under simulated sunlight in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) uantwerpen.beresearchgate.netcopernicus.org. In the atmospheric multiphase system, the presence of reactive nitrogen species such as NO, NO₂, HONO, and aqueous HONO/nitrite facilitates the oxidation of initially gaseous this compound to various nitration products that retain their aromatic ring nih.govacs.org.

The attack of the hydroxyl radical (•OH) on the phenolic moiety of this compound can lead to the formation of an [Ar–OH]• adduct or a substituted phenoxy radical (Ph•) nih.gov. In the atmosphere, the phenoxy radical can react with nitrogen dioxide (NO₂) to form isomeric nitration products after an H-atom transfer nih.gov. A new pathway for dark nitrophenol formation has also been suggested, which was observed to prevail in dry air and yielded approximately 1% nitroguaiacols nih.govacs.org.

Nitroguaiacols, particularly 4,6-dinitrothis compound (4,6DNG), contribute significantly to atmospheric "brown" carbon (BrC) formation uantwerpen.beresearchgate.netcopernicus.org. 4,6DNG strongly absorbs ultraviolet and visible light, specifically in the 400–420 nm range, which is characteristic of atmospheric brown carbon uantwerpen.becopernicus.org. Aqueous-phase oxidation of phenolic compounds, including methoxyphenols like this compound, can lead to the formation of colored SOA products, including dimers and oligomers, which absorb UV/Vis light between 200 and 600 nm, thereby contributing to aerosol light-absorbing brown carbon uantwerpen.becopernicus.org.

Table 2: Key Nitrothis compound Products and Their Characteristics

Compound NameFormation PathwayAtmospheric RelevanceLight Absorption
4-nitrothis compound (4NG)Aqueous-phase photonitration of this compoundIdentified in winter PM10 aerosols; preferentially gaseous-
6-nitrothis compound (6NG)Aqueous-phase photonitration of this compoundIdentified in winter PM10 aerosols; enriched in particulate phase under illumination-
4,6-dinitrothis compound (4,6DNG)Aqueous-phase photonitration of this compoundIdentified in winter PM10 aerosols; important constituent of atmospheric "brown" carbonStrong (400-420 nm)

Advanced Analytical Methodologies for Guaiacol Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of guaiacol (B22219) due to their high resolution and ability to handle complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this compound analysis, often coupled with different detection modes to enhance sensitivity and selectivity.

UV Detection : HPLC with UV detection is a common method for this compound analysis. For instance, this compound can be retained and analyzed using a Primesep 100 mixed-mode stationary phase column with an isocratic method, employing a mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid as a buffer. Detection is typically performed at 210 nm or 275 nm sielc.comhelixchrom.comoup.com. Another method for simultaneously determining theophylline, guaifenesin (B1672422), and this compound uses a C18 column with a mobile phase of methanol:water (containing 0.1% triethylamine):acetonitrile (30:60:10, by volume) and UV detection at 275 nm, achieving retention times of 3.76, 6.76, and 8.79 minutes for theophylline, guaifenesin, and this compound, respectively oup.com.

Electrochemical Detection (ECD) : HPLC coupled with electrochemical detection offers enhanced selectivity and sensitivity, particularly for electrochemically active compounds like this compound researchgate.net. A method for simultaneous detection of this compound and vanillin (B372448) in vanilla extract utilizes a Capcell Pak C-18 MG column with the working electrode potential set at +1000 mV tandfonline.comoup.com. This method demonstrated linearity for this compound in the range of 1.60–460 µg/L, with a limit of quantification (LOQ) of 1.60 µg/L and recoveries exceeding 97% tandfonline.comoup.com. For detecting phenolic flavorings, including this compound, in whiskey, LC-ECD at a boron-doped diamond (BDD) electrode can achieve a detection limit (S/N = 3) of 5 nM, which is 80-fold lower than that obtained with LC-UV detection (2 µM) ucc.ie. This method also provides rapid separation within 60 seconds ucc.ie.

Table 1: HPLC Parameters for this compound Detection

MethodColumn TypeMobile PhaseFlow RateDetection Wavelength/PotentialRetention Time (this compound)Detection Limit/RangeReference
HPLC-UVPrimesep 100MeCN/H2O/H2SO41.0 mL/minUV 210, 275 nm4.21 minNot specified sielc.com
HPLC-UVC18Methanol/Water/Acetonitrile (30:60:10)0.7 mL/minUV 275 nm8.79 minNot specified oup.com
HPLC-ECDCapcell Pak C-18 MGNot specifiedNot specified+1000 mVNot specified1.60–460 µg/L (linear range), 1.60 µg/L (LOQ) tandfonline.comoup.com
LC-ECDC18 core-shell10 mM formate, pH 3, 15% ACN1.5 mL/min+1.5 V vs. Pd/H2Not specified5 nM (LOD) researchgate.netucc.ie

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique extensively used for the identification and quantification of this compound, particularly in volatile or semi-volatile samples. This method offers high sensitivity and allows for the confirmation of compound identity through mass spectral data.

GC-MS is commonly employed for analyzing volatile smoke markers in grapes and wines, with stable isotope dilution analysis often used for quantification awri.com.au. For instance, a method for determining seven phenolic compounds, including this compound, in Scotch whisky utilizes Stir Bar Sorptive Extraction (SBSE) combined with thermal desorption-GC-MS (TD-GC-MS) gerstel.com. This method achieved a limit of detection (LOD) of 1.2 ng/mL for this compound gerstel.com. Another approach, Direct Large Volume Injection (LVI)-GC-MS, also quantified this compound with an LOD of 90 ng/mL for phenol (B47542) and 210 ng/mL for 4-ethylthis compound, suggesting a higher LOD for this compound compared to SBSE-TD-GC-MS gerstel.com.

In fruit juices, GC-MS with solid-phase microextraction (SPME) and Selected Ion Monitoring (SIM) has been optimized for this compound detection and quantification, achieving analytical detection limits as low as 0.5 µg/L researchgate.net. Identification is confirmed using ion ratios (m/z 109/124) and linear retention index value matching researchgate.net. Quantification is performed using peak areas from standard this compound additions within a range of 0.5 to 100 µg/L researchgate.net. GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by "removing" interfering ions, enabling trace quantification acs.org. A simple GC-MS/MS method for quantifying free and bound volatile phenols, including this compound, in grapes achieved an LOD of ≤ 1 ng/g berries and reproducibility with RSD < 12% nih.gov. This method requires no sample cleanup or derivatization steps, significantly reducing sample turnover time nih.gov.

Table 2: GC-MS Parameters for this compound Detection

MethodSample PreparationDetection ModeLOD/LOQ (this compound)Quantification RangeReference
SBSE-TD-GC-MSStir Bar Sorptive ExtractionMS1.2 ng/mLNot specified gerstel.com
LVI-GC-MSDirect Large Volume InjectionMSNot specified (higher than SBSE)Not specified gerstel.com
SPME GC-MS (SIM)Solid-Phase MicroextractionSIM0.5 µg/L0.5-100 µg/L researchgate.net
GC-MS/MSNone (optimized extraction)MRM≤ 1 ng/g berriesNot specified nih.gov

Electrochemical Detection Methods

Electrochemical detection methods provide sensitive and rapid analysis of this compound, often leveraging modified electrodes to enhance performance.

The development and optimization of electrochemical sensors for this compound detection have shown promising results, particularly with the incorporation of nanomaterials like reduced graphene oxide (RGO) nanosheets.

Reduced graphene oxide (RGO) nanosheets have demonstrated a strong enhancement effect on the electrochemical oxidation response of this compound, significantly improving detection capabilities compared to bare glassy carbon, graphite, and graphene oxide electrodes rsc.org. A simple, fast, and sensitive electrochemical method for this compound detection, based on the enhancement effect of RGO, achieved a linear range from 0.5 µM to 500 µM with a correlation coefficient of 0.998, and a limit of detection (LOD) as low as 0.2 µM (S/N = 3) rsc.org. This method has been successfully applied to determine this compound in bamboo juice samples, with recoveries ranging from 98.9% to 105.8% rsc.org. Optimization studies for these sensors typically investigate factors such as pH value, amount of RGO, scan rate, and accumulation time to maximize the oxidation signal of this compound rsc.org.

Other advancements in electrochemical sensing include the use of metal oxide nanoparticles. For instance, SnO2 and TiO2 nanoparticles on screen-printed carbon electrodes have been developed for detecting p-ethylthis compound (a this compound analog), exhibiting high sensitivity (174-188 µA cm⁻² mM⁻¹) and low detection limits (35-62 nM) nih.gov. The electrochemical polymerization of this compound itself has also been studied in various organic solvents, with significant electrode blocking observed in dichloromethane, and insulating deposit formation occurring in acetonitrile above 20 mM monomer concentration mdpi.com. This phenomenon can be utilized for estimating solvent composition mdpi.com. Furthermore, SnS2 nanoflake-modified electrodes have been developed for the highly sensitive and selective simultaneous electrochemical detection of caffeine, theophylline, and this compound in real samples like tea and coffee extracts, achieving an electrochemical sensitivity of 50.32 µA µM⁻¹ cm⁻² and an LOD of 11.2 nM for this compound rsc.org.

Spectroscopic Characterization

Spectroscopic methods are valuable for the characterization of this compound and its related compounds, providing insights into their molecular structure and interactions.

UV spectroscopy is a useful tool for characterizing this compound and its metabolic intermediates, particularly for compounds that absorb light in the ultraviolet and visible regions.

For example, the characterization of photonitration products of this compound, such as 4-nitrothis compound (4NG) and 6-nitrothis compound (6NG), has been achieved using UV-Vis spectrophotometry researchgate.netcopernicus.org. The UV spectrum of 4-nitrothis compound exhibits two characteristic bands at approximately 250 nm and 329 nm, with molar absorption coefficients of 1666 and 2023 L mol⁻¹ cm⁻¹, respectively researchgate.net. These absorption bands primarily result from π→π* transitions in the aromatic ring and n→π* transitions from the lone pairs of hydroxyl and methoxy (B1213986) groups researchgate.net. UV spectroscopy can also be used to monitor the formation of oxidized this compound oligomers, which show absorption at 470 nm, indicating its role in studying reaction intermediates nih.gov. In the context of plant metabolism, UV/Vis detectors are used in HPLC for the separation, identification, and quantification of various metabolic intermediates, such as folic acid (analyzed at 280 nm) and L-ascorbic acid (analyzed at 254 nm), demonstrating the applicability of UV spectroscopy in analyzing related phenolic compounds and their derivatives mdpi.com.

Table 3: Spectroscopic Characteristics of this compound and Derivatives

CompoundSpectroscopic MethodKey Absorption Wavelengths (nm)Molar Absorption Coefficient (L mol⁻¹ cm⁻¹)ApplicationReference
This compoundUV (HPLC-UV)210, 275Not specifiedDetection and analysis sielc.comhelixchrom.com
This compoundUV (HPLC-UV)275Not specifiedSimultaneous determination oup.com
4-nitrothis compoundUV-Vis Spectrophotometry250, 3291666, 2023Characterization of photonitration products researchgate.net
Oxidized this compound OligomerUV-Vis Spectrophotometry470Not specifiedMonitoring reaction intermediates nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive elucidation of molecular structures, including that of this compound and its derivatives uantwerpen.beacs.org. This technique provides detailed insights into the arrangement of atoms within a molecule through the analysis of their magnetic properties.

1H-NMR Spectroscopy Proton NMR (1H-NMR) provides information about the hydrogen atoms present in the this compound molecule. The chemical shifts and coupling patterns observed in a 1H-NMR spectrum are indicative of the electronic environment and connectivity of these protons. For this compound, the aromatic protons typically resonate in the region of 6.8 to 7.2 ppm, reflecting their positions on the benzene (B151609) ring rsc.orgresearchgate.net. The protons of the methoxy (-OCH) group, being less deshielded, usually appear as a sharp singlet around 3.8 to 3.9 ppm rsc.orgresearchgate.netbmrb.io.

Atom ID (as per source bmrb.io)Chemical Shift (ppm)Context
H167.054Aromatic proton
H156.944Aromatic proton
H147.054Aromatic proton
H136.944Aromatic proton
H123.861Methoxy proton
H103.861Methoxy proton
H113.861Methoxy proton

Table 1: Representative 1H-NMR Chemical Shifts for this compound (in D2O, 500 MHz, 298K, pH 7.4) bmrb.io

Atom ID (as per source bmrb.io)Chemical Shift (ppm)Context
C7150.117Aromatic carbon
C6147.518Aromatic carbon
C5124.385Aromatic carbon
C4123.743Aromatic carbon
C3118.361Aromatic carbon
C2115.478Aromatic carbon
C158.622Methoxy carbon

Table 2: Representative 13C-NMR Chemical Shifts for this compound (in D2O, 500 MHz, 298K, pH 7.4) bmrb.io

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing through-bond and through-space connectivities within the molecule, enabling unambiguous structural assignments uantwerpen.beacs.orgncsu.edu. HSQC correlates protons with their directly bonded carbons, while HMBC reveals correlations between protons and carbons separated by two or three bonds, providing valuable long-range connectivity information acs.org. These advanced techniques have been successfully applied in the characterization of this compound-derived compounds, including lignin (B12514952) model compounds like guaiacyl glycerol-β-guaiacyl ether and photonitration products such as 4-nitrothis compound, 6-nitrothis compound, and 4,6-dinitrothis compound uantwerpen.bencsu.edu.

Zymography for this compound Peroxidase Activity Assessment

Advances in zymography have led to improved sensitivity. For instance, by optimizing the buffer composition from phosphate (B84403) to acetate (B1210297) at pH 6.0, the detection limit for peroxidase activity using this compound as a substrate has been significantly enhanced from 4 µg peroxidase/well to 0.4 µg peroxidase/well ubbcluj.ro. This optimized method can be completed within approximately 135 minutes ubbcluj.ro.

Peroxidase Enzyme Colorimetric Assays (PECA)

Peroxidase Enzyme Colorimetric Assays (PECA) offer a straightforward and economical approach for the chemical detection and quantification of this compound, presenting an alternative to more complex chromatographic methods researchgate.net. The fundamental principle of PECA relies on the enzymatic oxidation of this compound.

In a typical PECA, this compound acts as a substrate that is oxidized by hydrogen peroxide (HO) in the presence of a peroxidase enzyme researchgate.netableweb.orgfrontiersin.org. This enzymatic reaction yields tetrathis compound, a reddish-brown product researchgate.netableweb.org. The formation of tetrathis compound results in a measurable color change that can be observed visually or quantified spectrophotometrically researchgate.net. The maximum absorbance of tetrathis compound typically occurs at wavelengths of 420 nm or 470 nm researchgate.netableweb.orgfrontiersin.org.

A common reaction system for PECA includes 10 mM HO as the electron acceptor, 25 mM this compound as the chromogenic substrate, and 0.1 M sodium phosphate (NaPO) buffer at pH 5 ableweb.org. Enzyme activity is generally expressed as the change in absorbance value per minute, with a 0.01 change in absorbance per minute often defined as one unit of enzyme activity frontiersin.org.

PECA has been effectively employed in various research contexts, such as determining this compound concentrations produced by microorganisms like Alicyclobacillus acidoterrestris and A. acidocaldarius, where this compound serves as a characteristic metabolite researchgate.net. While the traditional PECA method can take approximately 3 hours to perform, advancements include the development of biosensors. For example, a colorimetric assay utilizing Cu-MOFs for this compound detection has demonstrated an excellent linear relationship over a concentration range of 0.01–0.4 mM, achieving a low limit of detection (LOD) of 0.003 mM researchgate.net.

Structure Activity Relationship Sar Studies of Guaiacol Derivatives

SAR in Antioxidant Activity

The antioxidant activity of guaiacol (B22219) derivatives is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals mdpi.comnih.gov. This activity is significantly modulated by the position and nature of other substituents on the aromatic ring.

The presence and position of methoxy (B1213986) and hydroxyl groups play a crucial role in the antioxidant potential of this compound derivatives. An ortho-substitution with an electron-donating methoxy group, as seen in this compound itself, enhances the radical scavenging efficiency compared to phenol (B47542) asabe.orgnih.gov. This is due to the methoxy group's ability to stabilize the resulting phenoxy radical asabe.orgnih.gov.

The number of methoxy groups also influences activity. For instance, 2,6-dimethoxyphenol (B48157) (syringol) exhibits higher antiradical activity than 2-methoxyphenol (this compound) asabe.org. The presence of an additional hydroxyl group, particularly in the ortho or para position on the phenolic ring, can further enhance antiradical activity asabe.org. Free phenolic hydroxyl groups are essential for antioxidant activity, whereas aliphatic hydroxyl groups may have a negative correlation asabe.org.

Side-chain substituents and alkyl groups significantly impact the antioxidant properties of this compound derivatives. This compound derivatives with electron-donating groups in the para position to the phenolic hydroxyl group, such as vanillic alcohol and eugenol (B1671780), tend to be more reactive as antioxidants than this compound itself in non-polar environments nih.govscispace.com. Conversely, those with electron-withdrawing groups, like vanillin (B372448) and vanillic acid, may exhibit lower reactivity in such environments nih.govscispace.com.

For example, compounds like creosol (4-methylthis compound), ethylthis compound, and propylthis compound have shown higher antioxidant activity compared to unsubstituted this compound semanticscholar.org. The presence of a conjugated allylic chain in the para position, as in isoeugenol, can lead to very high antioxidant activity due to the stabilization of the phenoxy radical nih.gov. However, introducing a carbonyl group into the side chain can decrease antioxidant properties uctm.edu.

Here's a summary of the influence of side-chain substituents on antioxidant activity:

Compound (this compound Derivative)Side-Chain SubstituentEffect on Antioxidant Activity (Relative to this compound)EnvironmentSource
Vanillic Alcohol (C8H10O3)-CH2OH (para)More reactive/higher activityNon-polar, Aqueous nih.govscispace.com
Eugenol (C10H12O2)-CH2CH=CH2 (para)More reactive/higher activityNon-polar, Aqueous mdpi.comnih.govscispace.com
4-Methylthis compound (C8H10O2)-CH3 (para)Higher activity- scispace.comsemanticscholar.org
4-Ethylthis compound (C9H12O2)-CH2CH3 (para)Higher activity- scispace.comsemanticscholar.org
4-Propylthis compound (C10H14O2)-CH2CH2CH3 (para)Higher activity- semanticscholar.org
Vanillin (C8H8O3)-CHO (para)Less reactive/lower activityNon-polar, Aqueous nih.govscispace.com
Vanillic Acid (C8H8O4)-COOH (para)Less reactive/lower activity (non-polar), Higher activity (aqueous, physiological pH)Non-polar, Aqueous nih.govscispace.com
Isoeugenol (C10H12O2)-CH=CHCH3 (para)Strongest antioxidant among some ortho-methoxyphenols- nih.gov

The antioxidant activity of this compound and its derivatives can be correlated with various molecular descriptors, particularly those related to the ease of hydrogen atom or electron transfer.

Bond Dissociation Enthalpies (BDEs): Lower O-H BDE values indicate weaker O-H bonds, signifying a higher antioxidant capacity due to easier hydrogen atom transfer (HAT) researchgate.netunec-jeas.com. BDE is considered a major descriptor for antioxidant activity semanticscholar.orgmdpi.com. For this compound oligomers, the BDE of a second H atom abstraction from phenoxyradicals (BDE(D)) appeared to be the most important descriptor for understanding their free radical scavenging ability researchgate.netfigshare.com.

Ionization Potentials (IPs): Lower ionization potentials (IPs) suggest an easier electron transfer, which is crucial for antioxidant mechanisms involving electron donation (e.g., SET-PT mechanism) researchgate.netunec-jeas.com.

Other Descriptors: Other molecular descriptors, such as spin density, HOMO (highest occupied molecular orbital) distribution, and free energies of HAT (ΔG and ΔG#), also correlate with antioxidant activities researchgate.netfigshare.com. Electron affinity (EA), electronegativity (χ), hardness (η), and softness (S) are also important parameters for understanding antioxidant activity unec-jeas.commdpi.com.

These descriptors help in understanding the underlying mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) and Sequential Proton Electron Transfer (SPET) mdpi.comnih.gov. For instance, HAT from the phenolic OH is the main scavenging process in nonpolar media and in aqueous solution at pH ≤ 4, while SPET contributes significantly at physiological pH (pH ≥ 6) in aqueous solution nih.gov.

SAR in Enzyme Inhibition Specificity (e.g., Myeloperoxidase, Carbonic Anhydrase II)

This compound and its derivatives have shown inhibitory effects on various enzymes, including human carbonic anhydrase (hCA) isoenzymes nih.gov.

Carbonic Anhydrase (CA) Inhibition: A series of phenolic compounds, including this compound, 4-methylthis compound, 4-propylthis compound, eugenol, isoeugenol, and vanillin, have been investigated for their inhibition of human carbonic anhydrase isoenzymes (hCA I, II, IX, and XII) nih.gov. All tested phenolic compounds effectively inhibited these isoenzymes, with inhibition constants (Ki) ranging from 2.20 to 515.98 µM nih.gov. Notably, catechol derivatives like 4-methyl catechol and 3-methoxy catechol showed potent and selective inhibition of tumor-associated transmembrane isoforms (hCA IX and XII) in the submicromolar range nih.gov. This suggests that specific structural features, such as the presence of a catechol moiety (two adjacent hydroxyl groups), can enhance inhibitory potency and selectivity for certain CA isoforms nih.gov.

Myeloperoxidase (MPO) Inhibition: While direct SAR studies of this compound derivatives specifically for myeloperoxidase inhibition are less detailed in the provided search results, the methoxy group is recognized as an essential functional group in phytochemicals like this compound and curcumin, which are explored for anti-inflammatory effects acs.org. Some methylenedioxyphenyl-based amide derivatives, which can be structurally related to this compound, have shown favorable interactions with myeloperoxidase (MPO) protein in molecular docking simulations, suggesting potential inhibitory activity acs.org. Further research is needed to elucidate specific SARs for this compound derivatives in MPO inhibition.

Structure-Odor Activity Relationships and Olfactory Perception

The odor profiles of this compound and its derivatives are highly dependent on their chemical structure, particularly the type, position, and number of substituents acs.orgfau.deacs.org. This compound itself is known for its smoky odor acs.orgresearchgate.net.

Systematic investigations into the structure-odor activity relationships of this compound derivatives have revealed specific trends:

Alkylation and Alkenylation: Alkylated and alkenylated this compound derivatives often elicit odor impressions described as smoky, vanilla-like, clove-like, and sweet acs.orgresearchgate.netresearchgate.net. For example, 4-vinylthis compound, 4-ethylthis compound, and 4-allylthis compound contribute to the aroma of smoked food acs.org. Eugenol (4-allylthis compound) is a main compound of clove oil and has a distinct clove-like smell acs.org. The odor quality can also be concentration-dependent; for instance, 5-methylthis compound's odor can change from vanilla-like and sweet to clove-like as concentration decreases acs.org.

Methoxylation: Methoxylated this compound derivatives also contribute to smoky, vanilla-like, and clove-like odors acs.orgresearchgate.netresearchgate.net. 5-methoxythis compound has a very low odor threshold (0.00018 ng/Lair), indicating its high potency as an odorant researchgate.net.

Halogenation: Halogenated derivatives of this compound are reported to exhibit smoky, vanilla-like, sweet, plaster-like, and medicinal odor qualities acs.orgresearchgate.netresearchgate.net.

Chlorinated derivatives: Mono- and dichloro-substituted derivatives, such as 3-chloro-, 5-chloro-, 6-chloro-, 4,5-dichloro-, and 5,6-dichlorothis compound, primarily exhibit smoky odors, often accompanied by sweet and vanilla-like notes acs.org. 3-chloro-substituted derivatives can also have medicinal smells acs.org.

Brominated and Iodinated derivatives: Brominated and iodinated components, particularly those substituted in position 3, can elicit musty and moldy odor notes acs.org. 4-Chloro-, 4-bromo-, 4-iodo-, and 5-iodothis compound have been reported to smell sweet and vanilla-like acs.org. 5-bromothis compound also shows a very low odor threshold (0.00072 ng/Lair), similar to highly potent methoxylated derivatives researchgate.netresearchgate.net.

Here's a table summarizing the impact of various substitutions on this compound's odor profile:

Substitution TypeExamples (Position)Primary Odor DescriptorsOdor Threshold (ng/Lair)Source
Alkylation4-Methylthis compound, 4-Ethylthis compound, 4-Propylthis compoundSmoky, Vanilla-like, Clove-like, SweetVaries (e.g., 4-ethyl: low) acs.orgresearchgate.net
Alkenylation4-Vinylthis compound, Eugenol (4-Allylthis compound), IsoeugenolSmoky, Vanilla-like, Clove-like, SweetVaries (e.g., 4-vinyl: low) acs.orgresearchgate.net
Methoxylation5-Methoxythis compoundSmoky, Vanilla-like, Clove-like, Sweet0.00018 (very low) acs.orgresearchgate.net
Halogenation3-Chlorothis compound, 5-Chlorothis compound, 5-Bromothis compound, 4-Iodothis compoundSmoky, Sweet, Vanilla-like, Medicinal, Plaster-like, Musty, MoldyVaries (e.g., 5-chloro: 0.00072, 5-bromo: 0.00072) acs.orgresearchgate.netresearchgate.net

Therapeutic and Biotechnological Applications of Guaiacol Mechanistic and Research Focus

Therapeutic Potential in Adult Polyglucosan Body Disease (APBD)

Adult Polyglucosan Body Disease (APBD) is a late-onset neurodegenerative disorder characterized by the intracellular accumulation of polyglucosan bodies. This accumulation is primarily due to a deficiency in the glycogen-branching enzyme (GBE), leading to the formation of poorly branched and insoluble glycogen (B147801) structures nih.govwikipedia.orglipidmaps.orgguidetopharmacology.org. Guaiacol (B22219) has emerged as a promising therapeutic candidate for APBD.

A high-throughput screening of 1,700 FDA-approved compounds in fibroblasts derived from APBD-modeling GBE1-knockin mice identified this compound as a compound capable of lowering polyglucosans nih.govwikipedia.orglipidmaps.orgguidetopharmacology.org. This finding was subsequently confirmed in fibroblasts obtained from APBD patients nih.govwikipedia.orglipidmaps.orgguidetopharmacology.org. In vivo studies using an APBD mouse model (GBE1ys/ys mice) demonstrated that this compound treatment led to a rescue of grip strength and a significant extension of lifespan nih.govwikipedia.orglipidmaps.orgottokemi.comwikipedia.orgnih.gov. Furthermore, treatment with this compound in aged GBE1-knockin male mice corrected penile prolapse, a urologic issue observed in this model nih.govwikipedia.orglipidmaps.orgottokemi.comwikidata.orgciteab.com. The beneficial effects of this compound in these models were attributed to its capacity to reduce polyglucosan accumulation in critical tissues, including peripheral nerves, liver, and heart nih.govwikipedia.orglipidmaps.orgottokemi.comwikipedia.orgnih.govciteab.com.

Mechanistic Insights into Glycogen Metabolism Modulation

The therapeutic effects of this compound in APBD are mechanistically linked to its modulation of glycogen metabolism, primarily through its influence on glycogen synthase (GYS) activity. Biochemical assays have demonstrated that this compound lowers both basal and glucose 6-phosphate-stimulated glycogen synthase (GYS) activity nih.govwikipedia.orglipidmaps.orgguidetopharmacology.orgwikidata.org. This reduction in GYS activity is crucial because GYS is responsible for elongating glycogen chains, and its inhibition is expected to mitigate polyglucosan formation in the context of GBE deficiency wikipedia.org.

This compound has been shown to increase the inactivating phosphorylation of glycogen synthase 1 (GYS1) nih.govwikipedia.orglipidmaps.orgguidetopharmacology.orgottokemi.comwikidata.org. Additionally, it promotes the phosphorylation of AMP-dependent protein kinase (AMPK), a master activator of catabolism nih.govwikipedia.orglipidmaps.orgguidetopharmacology.orgottokemi.comwikidata.orgfishersci.at. The activation of AMPK by this compound aligns with a catabolic shift in cell metabolism and its phospho-inhibitory action on GYS1 nih.govfishersci.at. Kinetically, this compound acts as a competitive inhibitor of purified GYS1 and glycogen synthase 2 (GYS2), while exhibiting a mixed inhibition pattern in cell lysates nih.govciteab.com. Despite its mild inhibitory effect on GYS1, this compound's ability to reduce polyglucosan bodies makes it a promising candidate for treating APBD and other glycogen storage diseases involving polyglucosan accumulation citeab.com.

Reduction of Polyglucosan Accumulation in Tissues

A key outcome of this compound treatment in APBD models is the reduction of polyglucosan accumulation in various tissues. In the APBD mouse model, this compound significantly decreased polyglucosan levels in the peripheral nerves, liver, and heart nih.govwikipedia.orglipidmaps.orgottokemi.comwikipedia.orgnih.govciteab.com. The reduction in peripheral nerve polyglucosans is particularly noteworthy, given that peripheral neuropathy is a significant pathological feature of APBD nih.govwikipedia.org.

Cardiovascular Disease (CVD) Therapeutic Research

Myeloperoxidase (MPO) is an enzyme implicated in oxidative stress and inflammation, processes that contribute significantly to the development and complications of cardiovascular diseases (CVD) fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org. MPO-mediated oxidation of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), results in the formation of dysfunctional entities that alter lipoprotein functionality and contribute to disease progression fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org.

Myeloperoxidase Inhibition for Lipid Profile Modulation and Atherosclerotic Plaque Reduction

Research indicates that this compound derivatives hold therapeutic potential for CVD through their ability to modulate lipid profiles and reduce atherosclerotic plaque burden fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org. In silico studies and subsequent validation experiments have demonstrated that this compound derivatives act as inhibitors of MPO fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org. The mechanism of MPO inhibition by these derivatives has been characterized as reversible fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org.

By preventing MPO-mediated oxidation of lipoproteins, particularly LDL and HDL, this compound derivatives can limit the harmful effects of MPO fishersci.cawikipedia.orgciteab.combmrb.io. This inhibition is crucial as MPO can promote unfavorable reactions within LDL, leading to the formation of oxidized LDL (Ox-LDL), which is a key factor in the development of atherosclerosis fishersci.ca. This suggests a pathway by which this compound derivatives could contribute to optimizing cardiovascular functions and reducing the burden of atherosclerotic plaque fishersci.cawikipedia.orgciteab.combmrb.ioguidetopharmacology.org.

Potential in Renal Tubular Acidosis Treatment

Renal tubular acidosis (RTA) encompasses a group of kidney disorders characterized by impaired renal acidification, leading to disturbances in the body's acid-base balance wikipedia.org. Carbonic Anhydrase II (CA II) is a crucial enzyme involved in the regulation of renal tubular reabsorption of hydrogen and bicarbonate ions, and defects in this enzyme are directly associated with RTA nih.govwikipedia.orglipidmaps.orgnih.gov.

Stimulation of Carbanoic Anhydrase II

An in silico study has explored the potential of this compound, specifically an extract from Camellia sinensis (green tea), as a stimulant for Carbanoic Anhydrase II (CA II) in the context of renal tubular acidosis nih.govnih.gov. This computational investigation, employing tools such as PyMOL, PyRx, and Protein Plus, identified molecular interactions between this compound and CA II nih.govnih.gov.

The study reported quantitative parameters, including Binding Affinity values of -5, -4.7, and -4.5, along with RMSD values of 0, 0.956, and 1.412, suggesting a promising therapeutic potential for this compound in the treatment of RTA nih.gov. The compound's drug-like properties were assessed using Lipinski's Rule of Five, indicating a molecular weight of 124, one hydrogen bond donor, two hydrogen bond acceptors, a log P of 1.4, and a molar reactivity of 34.65 nih.gov. While this in silico research suggests this compound's potential as a CA II stimulant, it is important to note that other studies have indicated that this compound and its derivatives can also act as inhibitors of certain human carbonic anhydrase isoenzymes (hCA I, II, IX, and XII) in the micromolar range wikidata.orgfishersci.ca. Further in vitro and in vivo research is necessary to fully elucidate this compound's precise effects on CA II activity in physiological contexts relevant to RTA treatment.

Table 1: In Silico Binding Affinity of this compound with Carbanoic Anhydrase II

ParameterValue 1Value 2Value 3
Binding Affinity-5-4.7-4.5
RMSD00.9561.412

Research into Antiseptic and Anti-inflammatory Applications

This compound possesses both antiseptic and anti-inflammatory characteristics, contributing to its efficacy in various therapeutic contexts. Research has investigated its potential in treating infections and reducing inflammation patsnap.com.

The anti-inflammatory mechanism of this compound is partly attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins (B1171923) that mediate inflammatory responses patsnap.compatsnap.comiiarjournals.org. By inhibiting these enzymes, this compound can reduce prostaglandin (B15479496) production, thereby decreasing inflammation patsnap.com. Furthermore, this compound exhibits antioxidant properties, which contribute to its anti-inflammatory effects by neutralizing free radicals patsnap.com. Studies have shown that this compound can inhibit lipopolysaccharide (LPS)-stimulated nuclear factor kappa B (NF-κB) activation and cyclooxygenase-2 (COX-2) gene expression in murine macrophage cell lines (RAW 264.7 cells) iiarjournals.org.

In terms of its antiseptic action, the mechanism of this compound is thought to be similar to that of other phenolic compounds, involving disruption of cell membranes sci-hub.se. Research has demonstrated its antibacterial activity against several oral bacteria sci-hub.se. A derivative, 4-ethylthis compound, has also shown significant anti-inflammatory effects by activating the Nrf2–HO-1 and AMPK–SIRT1 pathways and inhibiting NF-κB and AP-1 activation, leading to a reduction in inflammatory cytokine production acs.orgacs.org.

Biotechnological Valorization of Lignin (B12514952) and Lignin-derived Compounds

Microbial Production of Industrially Relevant Small Molecules from this compound

Microbial degradation of this compound typically commences with O-demethylation to catechol, a reaction catalyzed by cytochrome P450 monooxygenases (CYP) researchgate.netnih.govpnas.orgresearchgate.net. This initial step is often rate-limiting in the catabolism of aromatic compounds derived from G- and S-type lignin pnas.org.

Furthermore, bacterial species such as Rhodococcus rhodochrous and Rhodococcus jostii RHA1 have been identified for their capacity to utilize alkylguaiacols as sole growth substrates, indicating their natural metabolic pathways for these compounds pnas.org. This compound itself has been detected as a product of vanillic acid degradation by certain microbial strains, including Bacillus subtilis and Streptomyces species oup.com.

The table below summarizes some industrially relevant small molecules produced from this compound by microorganisms:

Industrially Relevant Small MoleculeMicroorganism (Engineered/Natural)Key Pathway/Enzyme InvolvedReference
Adipic acidEscherichia coli (engineered)O-demethylation, enzymatic cascades researchgate.netacs.org
cis,cis-Muconic acid (c,c-MA)Pseudomonas putida (engineered)O-demethylation, ring-opening researchgate.net
cis,cis-Muconic acid (c,c-MA)Amycolatopsis sp. (mutant)O-demethylation nih.gov
CatecholVarious (via O-demethylation)Cytochrome P450 monooxygenases (CYP) researchgate.netnih.govpnas.orgresearchgate.net

Design of Biocatalytic Systems for Lignin Conversion and Utilization

The design of efficient biocatalytic systems is paramount for the sustainable conversion and utilization of lignin and its derived compounds like this compound. Biocatalysis offers a green and promising approach for upgrading lignin waste streams pnas.orgsjtu.edu.cn.

Cytochrome P450 enzymes are central to these systems, particularly for the O-demethylation of lignin-derived guaiacols. For instance, the CYP255A1 family P450 (AgcA) has demonstrated biocatalytic potential in the degradation of alkylguaiacols pnas.org. Research is also focused on developing coenzyme-free biocatalysts, which can transform lignin-derived aromatics into valuable pharmaceutical and polymer building blocks without the constant requirement for expensive coenzymes sjtu.edu.cn. These systems often integrate enzymes such as phenolic acid decarboxylase (Pad) and aromatic dioxygenase (Ado) sjtu.edu.cn.

Innovative approaches include the use of surface display systems for enhanced bioconversion efficiency. For example, systems utilizing eugenol (B1671780) oxidase (EUGO) and dioxygenase complexes have been developed for the efficient bioconversion of lignin-derived 4-n-propylthis compound to vanillin (B372448). This strategy aims to overcome limitations related to substrate and product transport across cell membranes, leading to higher yields nih.gov. Furthermore, site-specific mutagenesis has been employed to engineer bacterial laccases, such as those from Bacillus pumilus (LMCO), to achieve higher catalytic efficiency specifically for this compound, a model lignin compound nih.gov.

Role as a Natural Antioxidant in Food Preservation Research

This compound is recognized as a natural antioxidant with established applications in both pharmaceutical and food preservation sectors frontiersin.orgresearchgate.netnih.govnih.gov. Its antioxidant properties stem from its ability to scavenge reactive oxygen radicals drugbank.comnih.gov.

In food preservation research, this compound has demonstrated significant antifungal activity against phytopathogens. A notable example is its inhibitory effect on Fusarium graminearum, a major wheat pathogen. Studies have shown that this compound can inhibit mycelial growth, conidial formation and germination, and the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin, in a dose-dependent manner frontiersin.orgnih.govnih.gov. The median effective concentration (EC50) of this compound for the standard F. graminearum strain PH-1 was determined to be 1.838 mM frontiersin.orgnih.gov. The antifungal mechanism is believed to involve damage to the fungal cell membrane through disruption of Ca2+ transport channels and modulation of the oxidative response frontiersin.orgnih.govnih.gov.

The table below presents data on this compound's antifungal activity:

Target PathogenEffect of this compoundEC50 Value (mM)Reference
Fusarium graminearumInhibits mycelial growth, conidial formation, germination, and DON biosynthesis1.838 frontiersin.orgnih.gov

Beyond this compound itself, its derivatives, such as eugenol, capsaicin, and vanillin, also exhibit antimicrobial and antioxidant properties. These compounds have been tested against common foodborne pathogens and food spoilage bacteria, suggesting their potential as natural food additives to enhance the shelf life of preserved foods mdpi.com. While this compound is a beneficial antioxidant, it is also notable that some food spoilage bacteria, such as Alicyclobacillus acidoterrestris, produce this compound as a metabolic byproduct, which can lead to undesirable off-flavors in fruit juices researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying guaiacol purity in synthetic samples, and how are they validated?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used for purity assessment. Validation follows ICH guidelines, including linearity (R² ≥ 0.99), precision (RSD < 2%), and recovery tests (95–105%). Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for volatile impurities .

Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) frameworks. For example, lignin depolymerization to this compound requires controlled pyrolysis (300–400°C) with Fe/SiO₂ catalysts. Document parameters in compliance with FAIR data principles to ensure reproducibility .

Q. What spectroscopic methods are essential for characterizing this compound’s structural properties?

  • Methodological Answer : Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., O-H stretch at 3400 cm⁻¹, aromatic C=C at 1600 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves substituent positions, while X-ray crystallography confirms crystalline structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.